5-Androstene-3b,16a,17a-triol 5-Androstene-3b,16a,17a-triol 5-Androstene-3b,16a,17a-triol is a 3-hydroxy steroid. It has a role as an androgen.
Brand Name: Vulcanchem
CAS No.: 23409-40-7
VCID: VC18470270
InChI: InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17+,18-,19-/m0/s1
SMILES:
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol

5-Androstene-3b,16a,17a-triol

CAS No.: 23409-40-7

Cat. No.: VC18470270

Molecular Formula: C19H30O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

5-Androstene-3b,16a,17a-triol - 23409-40-7

Specification

CAS No. 23409-40-7
Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol
Standard InChI InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17+,18-,19-/m0/s1
Standard InChI Key GUGSXATYPSGVAY-LFJLJVMTSA-N
Isomeric SMILES C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O
Canonical SMILES CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-Androstene-3b,16a,17a-triol is C19H30O3, with a molar mass of 306.4 g/mol . Its IUPAC name, (3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol, reflects the stereochemical complexity of the molecule . The compound features a Δ⁵ double bond between C5 and C6, distinguishing it from saturated androstane derivatives .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Registry Number23409-40-7
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
IUPAC Name(3S,8R,9S,10R,13S,14S,16R,17S)-10,13-dimethyl-...
Physical StateSolid

Stereochemical Considerations

The spatial arrangement of hydroxyl groups at 3β, 16α, and 17α positions dictates its biological activity. For instance, the 3β-OH group is critical for receptor binding, while the 16α- and 17α-OH groups influence metabolic stability . Derivatives such as 5α-Androstan-3β,16α,17β-triol tris-TMS (a trimethylsilyl ether) highlight the role of stereochemistry in analytical applications, as seen in gas chromatography–mass spectrometry (GC-MS) studies .

Biosynthesis and Metabolic Pathways

Endogenous Production

5-Androstene-3b,16a,17a-triol is synthesized via the metabolism of dehydroepiandrosterone (DHEA) or androstenediol. Enzymatic hydroxylation at C16 and C17 positions by cytochrome P450 isoforms (e.g., CYP3A4, CYP7B1) generates the triol structure . Its presence in neonatal urine suggests a role in developmental steroidogenesis, potentially modulating androgen exposure during early life .

Sulfation and Excretion

In human bile, this compound exists as mono- and disulfate conjugates, indicating hepatic sulfotransferase (SULT2A1)-mediated phase II metabolism . Sulfation enhances water solubility, facilitating renal and biliary excretion. Elevated levels in paraquat poisoning cases may reflect disrupted hepatic clearance or oxidative stress-induced steroidogenesis .

Biological Activity and Mechanism of Action

Androgen Receptor Modulation

5-Androstene-3b,16a,17a-triol binds androgen receptors (AR) with lower affinity than testosterone but retains agonist activity, activating transcriptional programs for muscle hypertrophy and bone remodeling. In vitro studies demonstrate its capacity to upregulate AR target genes like FKBP5 and TMPRSS2 in prostate cells.

Tissue-Specific Effects

  • Musculoskeletal System: Promotes myoblast differentiation via IGF-1 signaling.

  • Integumentary System: Modulates hair follicle miniaturization in androgenetic alopecia by altering local dihydrotestosterone (DHT) levels.

  • Hepatobiliary System: Sulfated derivatives contribute to bile acid homeostasis, though their exact role remains under investigation .

Table 2: Comparative Androgenic Activity

CompoundAR Binding Affinity (Relative to DHT)Anabolic:Androgenic Ratio
Testosterone100%1:1
5-Androstene-3b,16a,17a-triol~30%2:1
Dihydrotestosterone (DHT)400%1:3

Research Findings and Clinical Correlations

Neonatal Steroid Profiles

A study analyzing urinary steroids identified 5-Androstene-3b,16a,17a-triol as a marker of fetal adrenal zone activity, with concentrations peaking in the first week of life . This transient elevation may protect against hyperandrogenism during adrenal maturation .

Toxicological Implications

In a case of paraquat poisoning, serum levels of this triol surged 20-fold, suggesting oxidative stress disrupts steroid catabolism . Paraquat-induced mitochondrial dysfunction may inhibit enzymes like 11β-HSD2, prolonging steroid half-lives .

Analytical Challenges

Differentiating 5-Androstene-3b,16a,17a-triol from isomers (e.g., 5α-Androstane-3β,16α,17β-triol) requires high-resolution mass spectrometry. Derivatization with trimethylsilyl groups, as described in NIST data, enhances chromatographic separation .

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